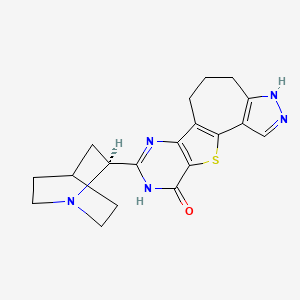
(S)-Cdc7-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Cdc7-IN-18 is a chemical compound known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a selective inhibitor of cell division cycle 7-related protein kinase, which plays a crucial role in the regulation of the cell cycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cdc7-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a chiral intermediate, followed by a series of reactions such as nucleophilic substitution, reduction, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Cdc7-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-Cdc7-IN-18 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the mechanisms of cell division cycle 7-related protein kinase inhibition and its effects on cellular processes.
Biology: Employed in cell biology research to investigate the role of cell division cycle 7-related protein kinase in cell cycle regulation and DNA replication.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases involving dysregulated cell cycle progression.
Industry: Utilized in the development of new drugs and chemical probes for biomedical research.
Mecanismo De Acción
The mechanism of action of (S)-Cdc7-IN-18 involves the selective inhibition of cell division cycle 7-related protein kinase. This kinase is essential for the initiation of DNA replication and the progression of the cell cycle. By inhibiting this enzyme, this compound disrupts the normal cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of minichromosome maintenance proteins and the activation of checkpoint kinases.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Cdc7-IN-17: Another selective inhibitor of cell division cycle 7-related protein kinase with similar biological activity.
PHA-767491: A dual inhibitor of cell division cycle 7-related protein kinase and cyclin-dependent kinase 9.
XL413: A selective inhibitor of cell division cycle 7-related protein kinase with distinct chemical structure and potency.
Uniqueness
(S)-Cdc7-IN-18 is unique due to its high selectivity and potency as an inhibitor of cell division cycle 7-related protein kinase. This selectivity allows for more precise studies of the enzyme’s role in the cell cycle and its potential as a therapeutic target. Additionally, the compound’s stereochemistry contributes to its specific binding affinity and inhibitory activity.
Propiedades
Fórmula molecular |
C19H21N5OS |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-thia-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H21N5OS/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1 |
Clave InChI |
MJWWMBBHELJWLE-AWEZNQCLSA-N |
SMILES isomérico |
C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6 |
SMILES canónico |
C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)C5CC6CCN5CC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


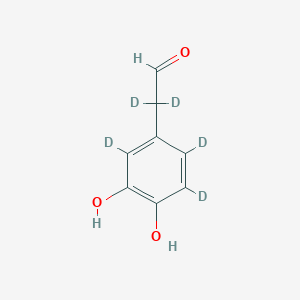
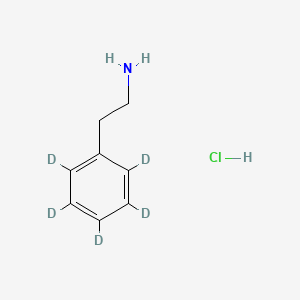
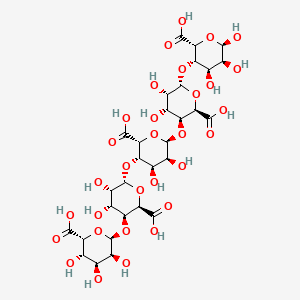

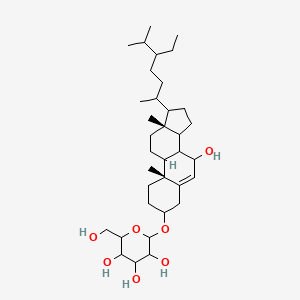
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)

![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
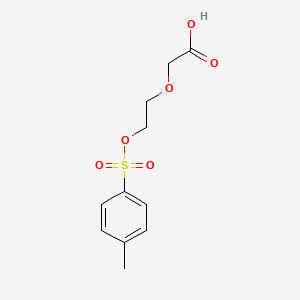


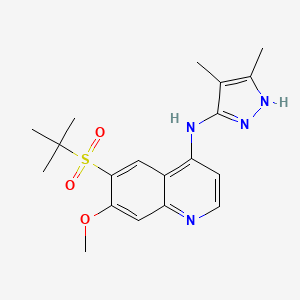
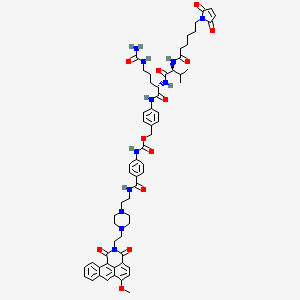
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)
